molecular formula C6H5ClN2O2 B1582605 2-Chloro-3-methyl-5-nitropyridine CAS No. 22280-56-4

2-Chloro-3-methyl-5-nitropyridine

Cat. No.: B1582605
CAS No.: 22280-56-4
M. Wt: 172.57 g/mol
InChI Key: OSIOIGXJUZTWRI-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-nitropyridine (CAS RN: 22280-56-4, molecular formula: C₆H₅ClN₂O₂, molecular weight: 172.57 g/mol) is a halogenated nitro-substituted pyridine derivative. It is characterized by a chlorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position on the pyridine ring. Key physical properties include a melting point (mp) of 78–80 °C (though conflicting data from TCI America reports mp = 49 °C) and a boiling point of 284.7 °C at 760 mmHg . The compound is primarily used as a monomer in synthesizing thermally stable polyimides, as demonstrated in studies where it contributed to glass transition temperatures (Tg) of 236–300 °C .

Preparation Methods

General Synthetic Routes for Chloronitropyridine Derivatives

The synthesis of chloronitropyridines typically involves:

These steps can be conducted sequentially or via one-pot methods, depending on the process optimization.

One-Pot Synthesis via Cyclization of 2-Halogenated Acrylates (Relevant to 2-Chloro-5-nitropyridine)

A highly efficient and green method reported involves the use of 2-halogenated acrylates as starting materials, which undergo a sequence of reactions in a one-pot process to form 2-hydroxy-5-nitropyridine, followed by chlorination to yield 2-chloro-5-nitropyridine. This method can be adapted for methyl-substituted analogs by selecting appropriate substituted acrylates.

Key Steps and Conditions:

Step Reaction Details Conditions Yield & Purity
1. Addition and Cyclization 2-halogenated acrylate + nitromethane catalyzed by organic base (DBU or DBN), followed by condensation with orthoformate triester catalyzed by Lewis acid (e.g., stannic chloride), then pyridine ring cyclization Organic base to acrylate mass ratio: 1-5% (optimal 2-4%)
Condensation temp: 70-120 °C
Reaction time: 4-6 hours
Intermediate 2-hydroxy-5-nitropyridine yield up to 86.4%
Purity >99.5%
2. Chlorination Chlorination of 2-hydroxy-5-nitropyridine using phosphorus oxychloride or phosphorus pentachloride Temperature: 120-140 °C
Reaction time: 5-8 hours
Final 2-chloro-5-nitropyridine yield >85%
Purity >99%

Example Reaction (Adapted from patent CN109456257B):

  • React 16.5 g methyl 2-bromoacrylate with 6.5 g nitromethane and 0.5 g DBU at 40-45 °C for 6 hours.
  • Add 15.5 g trimethyl orthoformate and 2.0 g stannic chloride, heat at 95-100 °C for 4 hours.
  • Add ammonia water and ammonium chloride, stir at 50-55 °C for 4 hours.
  • Isolate 2-hydroxy-5-nitropyridine by filtration and recrystallization (yield 86.4%, purity 99.6%).
  • Chlorinate with phosphorus oxychloride at 120-125 °C for 5-8 hours to obtain 2-chloro-5-nitropyridine.

Advantages:

  • Avoids hazardous diazotization and nitration steps.
  • Uses inexpensive, readily available raw materials.
  • High atom economy and low wastewater generation.
  • Good selectivity and minimal byproducts.

Traditional Multi-Step Route via Amino Pyridine Nitration and Diazotization

This classical approach involves:

Reaction Conditions and Notes:

Step Reagents & Conditions Notes
Nitration Nitric acid and sulfuric acid mixture Low overall yield (<50%), formation of 2-amino-3-nitropyridine byproduct
Diazotization Sodium nitrite, hydrochloric acid at 0–5 °C Requires careful temperature control; reaction time 30–45 min
Hydrolysis Raise temperature to 60–80 °C for 3 hours Complete hydrolysis to hydroxy derivative
Chlorination Phosphorus oxychloride with N,N-diethyl aniline and etamon chloride at 120–125 °C for 5–8 hours Good selectivity; byproducts minimized by controlled reagent ratios

This method is well-documented but less efficient and more hazardous due to strong acids and diazotization steps.

Alternative Routes for Related Nitropyridine Derivatives

Some patents describe routes for 2-chloro-3-nitropyridine-4-ol derivatives involving:

  • Chlorination of dihydroxy-nitropyridines.
  • Use of phase transfer catalysts (e.g., benzyltriethyl ammonium chloride) in acetonitrile solvent.
  • Substitution reactions in polar aprotic solvents like DMF at elevated temperatures.

These methods emphasize industrial applicability with stable reagents and fewer steps but are more specific to different substitution patterns and may require adaptation for 3-methyl substitution.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Yield (%) Purity (%) Advantages Disadvantages
One-pot cyclization (patent CN109456257B) 2-halogenated acrylate, nitromethane DBU/DBN, trimethyl/triethyl orthoformate, stannic chloride, POCl3 Addition, condensation, cyclization, chlorination >85 (final product) >99 High yield, green, fewer steps Requires Lewis acid catalyst control
Multi-step nitration/diazotization (patent CN102040554A) 2-aminopyridine HNO3/H2SO4, NaNO2/HCl, POCl3 Nitration, diazotization, hydrolysis, chlorination <50 ~99 Established method Low yield, hazardous reagents
Halogenated amino pyridine route (patent WO2010089773A2) 4-chloro-2-aminopyridine Nitrating mixture, diazotization reagents Nitration, diazotization, substitution Not specified Not specified Industrially friendly reagents Specific to different substitution

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methyl-5-nitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are used to reduce the nitro group to an amino group.

  • Substitution: Halogenation and nitration reactions are performed using reagents like chlorine (Cl2) and nitric acid (HNO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the nitro group results in the formation of 2-chloro-3-methyl-5-aminopyridine.

  • Substitution: Substitution reactions can introduce additional halogens or nitro groups, leading to various derivatives.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-3-methyl-5-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting anti-inflammatory and antimicrobial activities. Its unique chemical structure allows it to participate in multiple reactions that lead to the formation of bioactive molecules.

Key Pharmaceutical Applications:

  • Antimicrobial Agents: The compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Drugs: Research indicates that derivatives of this compound could modulate inflammatory pathways effectively.

Agricultural Chemicals

In the realm of agrochemicals, this compound is utilized in the formulation of pesticides and herbicides. Its efficacy in enhancing crop protection and yield has made it a valuable asset in agricultural chemistry.

Applications in Agriculture:

  • Pesticides: It is employed in synthesizing compounds that protect crops from pests.
  • Herbicides: The compound contributes to formulations that control weed growth, thereby improving agricultural productivity.

Material Science

The compound is also explored for its potential applications in material science. Its unique properties are being investigated for use in advanced materials such as polymers and coatings.

Material Science Applications:

  • Polymers: Research is ongoing into how this nitropyridine derivative can be incorporated into polymer matrices to enhance their properties.
  • Coatings: Its chemical characteristics may allow for the development of coatings with improved durability and resistance to environmental factors.

Organic Chemistry Research

This compound acts as a vital building block in organic synthesis. Its ability to participate in various chemical reactions makes it an essential reagent for researchers aiming to create complex organic molecules.

Organic Chemistry Applications:

  • Synthesis of Heterocycles: The compound is often used to synthesize other heterocyclic compounds due to its reactive nature.
  • Building Block for Complex Molecules: It facilitates the construction of intricate molecular architectures necessary for advanced research.

Analytical Chemistry

In analytical chemistry, this compound is employed in methods for detecting and quantifying nitro compounds. This application is particularly relevant for environmental monitoring and quality control processes.

Analytical Applications:

  • Detection Methods: It aids in developing analytical techniques that measure nitro compounds' concentrations in various samples.
  • Environmental Monitoring: The compound's ability to provide valuable data on nitro compound levels supports environmental health assessments.

Data Table: Summary of Applications

Application AreaDescription
PharmaceuticalIntermediate for anti-inflammatory and antimicrobial agents
Agricultural ChemicalsFormulation of pesticides and herbicides
Material ScienceDevelopment of advanced materials (polymers, coatings)
Organic ChemistryKey building block for synthesizing complex organic molecules
Analytical ChemistryDetection and quantification of nitro compounds

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition rates, suggesting its potential as a precursor for new antibiotic drugs.

Case Study 2: Synthesis of Agrochemicals

Research demonstrated the use of this compound in synthesizing novel herbicides that exhibited enhanced efficacy compared to existing products. Field trials showed improved crop yields with reduced environmental impact.

Case Study 3: Material Development

Investigations into incorporating this compound into polymer formulations revealed enhanced mechanical properties and thermal stability, indicating its promise for future material science applications.

Mechanism of Action

2-Chloro-3-methyl-5-nitropyridine is similar to other halogenated nitropyridines, such as 2-chloro-5-nitropyridine and 2-chloro-4-nitropyridine. its unique combination of chlorine and methyl groups at specific positions on the pyridine ring distinguishes it from these compounds. The presence of the methyl group at the 3-position enhances its reactivity and stability, making it a valuable compound in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers

2-Chloro-5-methyl-3-nitropyridine (CAS RN: 23056-40-8)

  • Structure : Chlorine (2-position), nitro (3-position), methyl (5-position).
  • Properties : Mp = 36–40 °C (lower than the target compound), bp = 91 °C .
  • Applications : Used in medicinal chemistry as an intermediate for bioactive compounds due to its distinct substitution pattern .

2-Chloro-4-methyl-5-nitropyridine (CAS RN: 23056-33-9)

  • Structure : Chlorine (2-position), methyl (4-position), nitro (5-position).
  • Properties : Mp = 36–40 °C, bp = 91 °C .
  • Key Difference : The methyl group at the 4-position alters steric and electronic effects, reducing thermal stability compared to the 3-methyl isomer .

Derivatives with Functional Group Variations

2-Chloro-5-nitropyridine (CAS RN: 4548-45-2)

  • Structure : Chlorine (2-position), nitro (5-position); lacks a methyl group.
  • Properties : Lower molecular weight (158.54 g/mol) and reduced hydrophobicity.
  • Applications : Intermediate in agrochemical synthesis; higher reactivity due to absence of methyl substitution .

2-Amino-3-chloro-5-nitropyridine (CAS RN: N/A)

  • Structure: Amino (2-position), chlorine (3-position), nitro (5-position).
  • Properties: The amino group enhances nucleophilicity, enabling participation in coupling reactions.
  • Applications: Potential precursor for pharmaceuticals and dyes .

2-Chloro-5-iodo-3-nitropyridine

  • Structure : Iodo (5-position) replaces methyl.
  • Properties : Heavier halogen (iodine) increases molecular weight (284.48 g/mol) and polarizability.
  • Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles .

Methyl-Substituted Nitropyridines

5-Chloro-3-methyl-2-nitropyridine (CAS RN: 1211532-85-2)

  • Structure : Nitro (2-position), methyl (3-position), chlorine (5-position).
  • Properties : Substitution pattern reduces steric hindrance compared to the target compound.
  • Applications : Less explored but promising in materials science due to planar geometry .

Comparative Analysis Table

Compound CAS RN Molecular Formula Melting Point (°C) Key Applications Distinctive Feature
2-Chloro-3-methyl-5-nitropyridine 22280-56-4 C₆H₅ClN₂O₂ 78–80 (conflicting: 49) Polyimide synthesis High thermal stability
2-Chloro-5-methyl-3-nitropyridine 23056-40-8 C₆H₅ClN₂O₂ 36–40 Medicinal intermediates Bioactive molecule precursor
2-Chloro-4-methyl-5-nitropyridine 23056-33-9 C₆H₅ClN₂O₂ 36–40 Not well-documented Steric hindrance at 4-position
2-Chloro-5-nitropyridine 4548-45-2 C₅H₃ClN₂O₂ N/A Agrochemical synthesis High reactivity
5-Chloro-3-methyl-2-nitropyridine 1211532-85-2 C₆H₅ClN₂O₂ N/A Emerging materials applications Planar geometry for stacking

Key Findings and Trends

Substituent Position Effects :

  • Methyl at the 3-position (target compound) enhances thermal stability, critical for high-performance polymers.
  • Methyl at the 5-position (e.g., 2-Chloro-5-methyl-3-nitropyridine) favors medicinal applications due to improved solubility .

Functional Group Impact :

  • Nitro groups at meta positions (e.g., 5-position) direct electrophilic substitution reactions, influencing synthetic pathways .
  • Halogen size (Cl vs. I) alters electronic properties and reactivity in cross-coupling reactions .

Conflicting Data Note: Discrepancies in reported melting points (e.g., 49 °C vs. 78–80 °C for the target compound) may arise from polymorphic forms or measurement protocols .

Biological Activity

2-Chloro-3-methyl-5-nitropyridine (CMNP) is a heterocyclic organic compound with the molecular formula C6_6H5_5ClN2_2O2_2 and a molecular weight of 172.57 g/mol. It features a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that CMNP exhibits notable antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. The compound's structure allows it to interact effectively with biological targets, making it a candidate for further pharmacological studies .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1825 µg/mL
Pseudomonas aeruginosa12100 µg/mL

The mechanism of action for CMNP is not fully elucidated; however, it is believed that the nitro group undergoes bioreduction to form reactive intermediates that can interact with cellular components. This interaction may lead to disruption of essential biological processes, contributing to its antimicrobial effects .

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, CMNP has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50_{50} (µM)Type of Cancer
HeLa30Cervical carcinoma
MCF-725Breast cancer
A54940Lung cancer

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of CMNP against multi-drug resistant strains of bacteria. The results demonstrated significant inhibition, particularly against Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent.

Research on Anticancer Activity

In another study focusing on the anticancer properties of CMNP, researchers found that treatment with the compound resulted in reduced viability in HeLa cells. The study highlighted the compound's ability to induce apoptosis as a mechanism for its anticancer activity. Further investigations are recommended to explore its potential in combination therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-3-methyl-5-nitropyridine, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via chlorination of 2-hydroxy-5-methyl-3-nitropyridine using thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. Optimized conditions include refluxing for 3 hours, followed by extraction with dichloromethane and crystallization from a hexane/methylene chloride mixture (1:1 v/v) .
  • Key Factors for Optimization :

ParameterOptimal ConditionYield
CatalystDMF (trace)92%
SolventDichloromethaneHigh purity
Reaction Time3 hours>90%
  • Excess SOCl₂ ensures complete conversion, while slow evaporation minimizes impurities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Handling : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Storage : Store in sealed containers in dry, ventilated areas away from incompatible substances (e.g., strong oxidizers). Monitor container integrity to prevent moisture ingress .
  • Spill Management : Use inert absorbents (e.g., sand) for solid spills. Avoid water to prevent contamination of drainage systems .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • FTIR/FT-Raman : Analyze nitro (─NO₂) and C─Cl stretching vibrations (1520–1350 cm⁻¹ and 750–550 cm⁻¹, respectively) .
  • NMR : ¹H-NMR peaks at δ 2.17 ppm (methyl group) and δ 7.54 ppm (pyridine ring protons) confirm structure .
  • MS : Molecular ion peak at m/z 172.57 (C₆H₅ClN₂O₂) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • DFT Framework : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron correlation. Basis sets like 6-311++G** or cc-pVTZ improve accuracy for nitro and chloro substituents .
  • Applications : Calculate HOMO-LUMO gaps to predict reactivity, or map electrostatic potentials to identify nucleophilic/electrophilic sites .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

  • Crystallography : X-ray diffraction reveals C─H⋯O hydrogen bonds between nitro oxygen and adjacent methyl/pyridine hydrogen atoms. These interactions create a layered packing motif .
  • Software : Refine structures using SHELXL (for small molecules) or SHELXE (for twinned macromolecular data) .

Q. How do reaction mechanisms differ when reducing the nitro group in this compound under varying conditions?

  • Reduction Pathways :

  • Iron/Acetic Acid : Selective reduction of the nitro group to amine (e.g., 6-chloro-5-methylpyridine-3-amine) with 97% yield. Acidic conditions protonate intermediates, preventing side reactions .
  • Catalytic Hydrogenation : Requires Pd/C or Raney Ni but risks dehalogenation if H₂ pressure exceeds 3 atm.
    • Mechanistic Insight : Nitro → nitroso → hydroxylamine → amine sequence, confirmed by LC-MS intermediates .

Q. What strategies resolve contradictions in computational vs. experimental vibrational spectra?

  • Approach : Compare B3LYP/6-311++G**-predicted spectra with experimental FTIR. Adjust scaling factors (0.96–0.98 for C─H/N─O stretches) to account for anharmonicity .
  • Case Study : Discrepancies in C─Cl bond lengths (DFT: 1.73 Å vs. XRD: 1.70 Å) arise from crystal packing forces not modeled in gas-phase calculations .

Q. Methodological Guidance Tables

Table 1: Reaction Optimization for Nitro Reduction

ConditionIron/Acetic Acid Catalytic H₂
SolventWater/AcOH (3:1)Ethanol
Temperature50°C25°C
Yield97%85%
SelectivityHigh (no dehalogenation)Moderate

Table 2: Computational Methods for Property Prediction

PropertyMethod (Basis Set)Error Margin
Dipole MomentB3PW91/cc-pVTZ±0.2 D
Bond LengthsB3LYP/6-311++G**±0.02 Å
Vibrational FrequenciesB3LYP/6-31G*±15 cm⁻¹

Properties

IUPAC Name

2-chloro-3-methyl-5-nitropyridine
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InChI

InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OSIOIGXJUZTWRI-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=CN=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5ClN2O2
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DSSTOX Substance ID

DTXSID70176827
Record name 2-Chloro-3-methyl-5-nitropyridine
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Molecular Weight

172.57 g/mol
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CAS No.

22280-56-4
Record name 2-Chloro-3-methyl-5-nitropyridine
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Synthesis routes and methods I

Procedure details

3-Methyl-5-nitropyridin-2-ol (134 g, 0.872 mol) (J. Org. Chem. 1949, 14, 328-332) was divided into 3 portions and placed in three 1-L round bottom flasks. POCl3 (200 mL) was added to each flask and the mixtures were heated to reflux for 2 h. The solutions were cooled and the excess POCl3 was removed in vacuo. The residues were poured into ice water (1 L) with stirring and the precipitates were collected by filtration and air dried for 20 min. The combined products were recrystallized from 10% ethyl acetate in hexanes (300 mL) and air dried to give 2-chloro-3-methyl-5-nitropyridine (139 g, 92% yield) as a white solid which was used in the next step without further purification: 1H NMR (300 MHz, CDCl3) δ 9.04 (d, J=2.5 Hz, 1H), 8.33 (d, J=2.2 Hz, 1H), 2.50 (s, 3H).
Quantity
134 g
Type
reactant
Reaction Step One
[Compound]
Name
three 1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 350 ml three-necked round-bottomed flask equipped with a magnetic bar, a thermometer, a dropping funnel and a reflux condenser is charged with 3-methyl-5-nitro-pyridin-2-ol (23.1 g), and 1,2-dichloroethane (150 ml). Phosphorous oxide chloride (17 ml) is added dropwise. Into this mixture DMF (11.5 ml) is added dropwise at room temperature. The reaction mixture is heated at 70° C. under stirring for 0.5 hour. After cooling the mixture to ambient temperature, it is concentrated in vacuo at 50° C., to obtain a brown oily gum. Purification of this gum by flash chromatography over silica gel with hexane/ethyl acetate 7:3 (v:v) gives 23.34 g of the compound as a light yellow solid (MP: 40-42° C.).
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Phosphorous oxide chloride
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

POCl3 (410 ml) was added slowly, with stirring, to 3-methyl-5-nitropyridin-2-ol (75.0 g, 0.487 mol) [J. Org. Chem. 14, 328-32 (1949)] from Part H in a 4 neck, 3 L round bottom flask (temperature rose to 30° C.) and the reaction mixture was heated at 85° C. for 16 h. The solution was cooled and the excess POCl3 was removed in vacuo. The residue was poured onto wet ice (4 L beaker) with stirring and the precipitate were collected by filtration and air dried, followed by drying in the vacuum oven to give 2-chloro-3-methyl-5-nitropyridine (75.0 g, 89% yield) as an off-white solid which was used in the next step without further purification: 1H NMR (300 MHz, CDCl3) δ 9.04 (d, J=2.5 Hz, 1H), 8.33 (d, J=2.2 Hz, 1H), 2.50 (s, 3H).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-3-methyl-5-nitropyridine
2-Chloro-3-methyl-5-nitropyridine
2-Chloro-3-methyl-5-nitropyridine
2-Chloro-3-methyl-5-nitropyridine
2-Chloro-3-methyl-5-nitropyridine
2-Chloro-3-methyl-5-nitropyridine

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